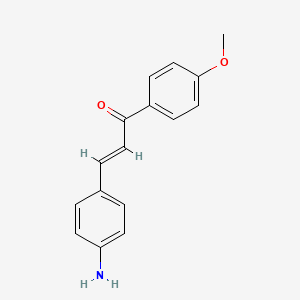![molecular formula C25H29ClN2O4S B5429235 N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine](/img/structure/B5429235.png)
N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine, also known as TBCA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. TBCA is a member of the acryloyl class of compounds and is a potent inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of multiple cellular processes, including cell proliferation, differentiation, and apoptosis, and has been implicated in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative disorders.
作用机制
N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine kinase that regulates multiple cellular processes. GSK-3β is involved in the regulation of cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting GSK-3β, this compound modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of GSK-3β, modulation of insulin signaling and glucose metabolism, induction of apoptosis, and protection of neurons. This compound achieves these effects by modulating various signaling pathways, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the JNK pathway.
实验室实验的优点和局限性
One of the advantages of N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine is its potent and selective inhibition of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes and diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases, such as inflammatory disorders and cardiovascular diseases. Furthermore, the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound can provide insights into the pathogenesis of various diseases and facilitate the development of novel therapeutic strategies.
合成方法
The synthesis of N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine involves a multi-step process that starts with the reaction of 4-tert-butylbenzoyl chloride with methionine in the presence of a base to form N-(4-tert-butylbenzoyl)-L-methionine. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)aniline to form this compound. The final product is purified using column chromatography and characterized by various spectroscopic techniques.
科学研究应用
N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising adjuvant therapy.
In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. This compound achieves this by inhibiting GSK-3β, which is involved in insulin signaling and glucose metabolism.
In neurodegenerative disorders, this compound has been shown to protect neurons and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound achieves this by inhibiting GSK-3β, which is involved in the pathogenesis of these disorders.
属性
IUPAC Name |
2-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O4S/c1-25(2,3)18-9-7-17(8-10-18)22(29)28-21(15-16-5-11-19(26)12-6-16)23(30)27-20(24(31)32)13-14-33-4/h5-12,15,20H,13-14H2,1-4H3,(H,27,30)(H,28,29)(H,31,32)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNDVRUDFUYIRH-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5429161.png)

![1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B5429167.png)
![2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429174.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B5429179.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5429184.png)
![methyl 4-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzenecarboximidoate](/img/structure/B5429192.png)
![N-(2,6-dichlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5429200.png)
![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5429201.png)
![N-(8-hydroxy-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide](/img/structure/B5429203.png)
![9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5429218.png)
![2-(1-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5429226.png)
![5-{[4-(N-{3-[(4-methyl-2-nitrophenoxy)methyl]benzoyl}ethanehydrazonoyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5429231.png)
